1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine
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Overview
Description
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Pyrrolo Group: The pyrrolo group is introduced through cyclization reactions involving appropriate intermediates.
Substitution Reactions: The final step involves the substitution of the 3-methylphenyl group and the amine group at the desired positions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like tetrahydrofuran, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and a wide range of biological activities.
2-Methylquinoline: A derivative with similar properties but different substitution patterns.
4-Hydroxyquinoline: Known for its antimicrobial properties.
The uniqueness of 1-(3-METHYLPHENYL)-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-AMINE lies in its specific substitution pattern and the presence of the pyrrolo group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c1-12-5-4-6-13(11-12)21-10-9-15-17(19)14-7-2-3-8-16(14)20-18(15)21/h2-8,11H,9-10H2,1H3,(H2,19,20) |
InChI Key |
TWKBMFXNTDXITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N |
Origin of Product |
United States |
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